molecular formula C12H11N3O B3034001 4-amino-N-pyridin-4-ylbenzamide CAS No. 13160-61-7

4-amino-N-pyridin-4-ylbenzamide

Cat. No. B3034001
CAS RN: 13160-61-7
M. Wt: 213.23 g/mol
InChI Key: OFDWCWIFJWMZAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 4-amino-N-pyridin-4-ylbenzamide involves condensation reactions. In one study, a compound was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, resulting in a novel benzenesulfonamide derivative . Another research synthesized a compound by condensing 3-methoxybenzoic acid with a chlorothieno[3,2-d]pyrimidin-4-yl derivative, which was itself prepared through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . These methods indicate that the synthesis of such compounds typically involves multi-step reactions, starting from simpler aromatic compounds and building complexity through condensation with various amines.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were thoroughly investigated using different techniques. Density Functional Theory (DFT) was employed to optimize the geometric bond lengths and angles, and the results were compared with experimental data from X-ray diffraction . The molecular structure was further characterized using spectroscopic methods such as FTIR, 1HNMR, and UV-Visible spectroscopy . These analyses provide a detailed understanding of the molecular conformation and electronic distribution within the compounds.

Chemical Reactions Analysis

The chemical reactivity of the compounds can be inferred from the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These energies give insight into the potential sites for chemical reactions, such as nucleophilic attacks or electrophilic substitutions . The molecular electrostatic potential (MEP) surface map also provides valuable information on the reactive sites of the molecule, which can be used to predict the outcomes of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds were predicted using computational tools. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were calculated to assess the pharmacokinetic profile of the compound . This analysis is crucial for understanding the behavior of the compound in biological systems, including its potential as a drug candidate.

Antimicrobial and Antiproliferative Activity

The synthesized compounds were evaluated for their biological activities. One study reported the antimicrobial activity of the compound using the disk well diffusion method at various concentrations . Another study highlighted the antiproliferative activity of the compound against several human cancer cell lines, showing promising anticancer activity with low IC50 values . Molecular docking studies were also performed to predict the interaction of the compounds with specific proteins, which could be responsible for their biological activities .

Scientific Research Applications

Liquid Crystal Synthesis

A study by Ong, Ha, Yeap, and Hong-Cheu Lin (2018) explored the synthesis of a series of liquid crystals, including a compound similar to 4-amino-N-pyridin-4-ylbenzamide. These liquid crystals, with a pyridine core, showed potential in creating various mesophases useful in display technologies and other applications (Ong et al., 2018).

Corrosion Inhibition

Ji et al. (2016) synthesized a Schiff base derivative containing more than one pyridine ring, similar to 4-amino-N-pyridin-4-ylbenzamide. This compound exhibited significant properties as a corrosion inhibitor for mild steel in acidic environments, suggesting its application in industrial corrosion prevention (Ji et al., 2016).

DNA Interaction Studies

Kurt et al. (2020) conducted research on novel Schiff base ligands derived from reactions including 4-amino-acetophenone, related to 4-amino-N-pyridin-4-ylbenzamide. These ligands, in combination with various metals, exhibited DNA binding activity, indicating potential for drug development and molecular biology research (Kurt et al., 2020).

Drug Discovery and Pharmaceutical Studies

Research by Zhou et al. (2008) involved a compound structurally similar to 4-amino-N-pyridin-4-ylbenzamide, demonstrating its potential as a histone deacetylase inhibitor. This suggests its application in developing anticancer drugs and understanding epigenetic mechanisms in diseases (Zhou et al., 2008).

Mechanism of Action

While the specific mechanism of action for 4-amino-N-pyridin-4-ylbenzamide is not mentioned in the retrieved papers, similar compounds have been found to interact with various biological targets. For example, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has been found to interact with the Vascular endothelial growth factor receptor 1 in humans .

properties

IUPAC Name

4-amino-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDWCWIFJWMZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-pyridin-4-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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